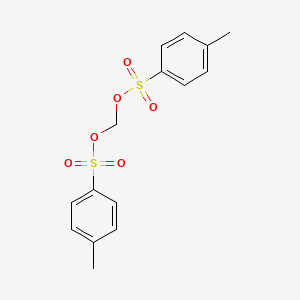

Methylene bis(4-methylbenzenesulfonate)

描述

Methylene bis(4-methylbenzenesulfonate) is a chemical compound with the CAS Number: 24124-59-21. It has a molecular weight of 356.42 and its IUPAC name is {[(4-methylphenyl)sulfonyl]oxy}methyl 4-methylbenzenesulfonate1. It is a solid substance stored at room temperature1.

Synthesis Analysis

The synthesis of Methylene bis(4-methylbenzenesulfonate) involves the use of cesium fluoride in tert-Amyl alcohol at 90℃ for 0.25 h under microwave irradiation in a sealed tube2. The reaction yields Fluoromethyl 4-methylbenzenesulfonate as a colorless oil2.

Molecular Structure Analysis

The InChI code for Methylene bis(4-methylbenzenesulfonate) is 1S/C15H16O6S2/c1-12-3-7-14 (8-4-12)22 (16,17)20-11-21-23 (18,19)15-9-5-13 (2)6-10-15/h3-10H,11H2,1-2H31. The InChI key is LEXULLPDKRNGQG-UHFFFAOYSA-N1.

Chemical Reactions Analysis

The chemical reactions involving Methylene bis(4-methylbenzenesulfonate) are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

Methylene bis(4-methylbenzenesulfonate) is a solid substance stored at room temperature1. It has a molecular weight of 356.412. It has a high GI absorption, and it is not a BBB permeant or P-gp substrate2. It is an inhibitor of CYP1A2 and CYP2C192.科学研究应用

Photoacid Generation

Methylene bis(4-methylbenzenesulfonate) has potential applications in photoacid generation. Plater et al. (2019) explored the photochemical decomposition of sulfonated oximes, including 4-methylbenzenesulfonate bis-oxime, under ultraviolet irradiation. They found that these compounds could release 4-methylbenzenesulfonic acid, indicating their potential as photoacid generators in polymer resists (Plater, Harrison, & Killah, 2019).

Synthesis and Structure of Complexes

The synthesis and structural analysis of various complexes involving 4-methylbenzenesulfonate have been conducted. Sharutin et al. (2003) synthesized Tetra-p-tolylantimony 4-methylbenzenesulfonate and conducted X-ray diffraction studies to reveal its molecular structure (Sharutin et al., 2003). Similarly, the synthesis and structural analysis of μ-Oxo-bis[(4-methylbenzenesulfonato)triphenylantimony] were reported, emphasizing the distorted trigonal bipyramidal configuration of antimony atoms in these compounds (Sharutin et al., 2003).

Corrosion Inhibition

4-Methylbenzenesulfonate derivatives have been studied for their corrosion inhibition properties. Singh and Quraishi (2016) examined the effectiveness of certain Schiff bases, including N 1 ,N 1′ -(1,4-phenylene)bis(N 4 -(4-methylbenzylidene)benzene-1,4-diamine), in preventing corrosion of mild steel in acidic environments. They found significant inhibition efficiency, which could have industrial applications (Singh & Quraishi, 2016).

Molecular and Crystal Structure Analysis

Yusof et al. (2012) investigated the crystal structure of a sulfonate derivative with 4-methylbenzenesulfonate residues. Their study provides insights into the molecular architecture and interactions within the crystal (Yusof et al., 2012). Furthermore, Ristova et al. (1999) conducted a molecular orbital study of the 4-methylbenzenesulfonate anion, providing detailed information on its internal vibrational modes and structure [(Ristova, Pejov, Žugić, & Šoptrajanov, 1999)](https://consensus.app/papers/raman-initio-orbital-study-4methylbenzenesulfonate-ristova/51f907186ef75b9ca1d0476aae619bf4/?utm_source=chatgpt).

Polymerization Catalysts

The compound has been explored in the context of polymerization. Luo et al. (2007) described the use of (PO−OMe)PdMe(py), a complex with 4-methylbenzenesulfonate, in polymerizing ethylene and copolymerizing ethylene with alkyl vinyl ethers. This research demonstrates the potential of 4-methylbenzenesulfonate derivatives in catalyzing polymerization processes (Luo, Vela, Lief, & Jordan, 2007).

Organic Synthesis

In the realm of organic synthesis, the compound has been utilized for various syntheses. Fischer et al. (2013) described the N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) with allyl bromide and subsequent reactions, highlighting its role in the creation of novel organic compounds (Fischer, Millan, & Ritter, 2013).

Electrochemical Behavior

In the field of electrochemistry, new ionogels for ion transport have been synthesized using compounds like 1-methyl-3-(4-sulfobutyl)imidazolium 4-methylbenzenesulfonate. Taubert et al. (2017) discussed the synthesis and properties of these ionogels, emphasizing their potential in sensors or fuel cells (Taubert, Löbbicke, Kirchner, & Leroux, 2017).

安全和危害

Methylene bis(4-methylbenzenesulfonate) is associated with several hazards. It has the signal word “Warning” and is associated with hazard statements H302-H315-H319-H332-H3351. Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes3.

未来方向

The future directions of Methylene bis(4-methylbenzenesulfonate) are not explicitly mentioned in the search results.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

IUPAC Name |

(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXULLPDKRNGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317572 | |

| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylene bis(4-methylbenzenesulfonate) | |

CAS RN |

24124-59-2 | |

| Record name | 24124-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)